(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid
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Overview
Description
Captamine hydrochloride is an ethanethiol derivative known for its chelating and radioprotective properties. It has been studied extensively for its potential in stimulating gastric acid and gastrin secretion, as well as its ability to decrease immunoreactive somatostatin from the gut and hypothalamus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Captamine hydrochloride can be synthesized through the reaction of ethanethiol with hydrochloric acid under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water, and the process is carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of captamine hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Captamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Captamine hydrochloride can be oxidized to form disulfides.
Reduction: It can be reduced back to ethanethiol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Ethanethiol is regenerated.
Substitution: Various substituted ethanethiol derivatives are formed.
Scientific Research Applications
Captamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Studied for its effects on gastric acid and gastrin secretion.
Medicine: Investigated for its potential in treating duodenal ulcers and as a radioprotective agent.
Mechanism of Action
Captamine hydrochloride exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. It stimulates gastric acid and gastrin secretion by binding to specific receptors in the stomach lining. Additionally, it decreases immunoreactive somatostatin by interacting with somatostatin-producing cells in the gut and hypothalamus .
Comparison with Similar Compounds
Similar Compounds
Cysteamine hydrochloride: Another thiol-containing compound with similar chelating properties.
Methionine: An amino acid with a thiol group, used in various biochemical processes.
Glutathione: A tripeptide with a thiol group, known for its antioxidant properties.
Uniqueness
Captamine hydrochloride is unique due to its potent duodenal ulcerogenic properties and its ability to stimulate gastric acid and gastrin secretion more effectively than similar compounds. Its specific interaction with somatostatin-producing cells also sets it apart from other thiol-containing compounds .
Properties
IUPAC Name |
(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-5H,1H3,(H,8,9)/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWLXSDEHFKHPV-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C=C[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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